2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one
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Overview
Description
2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one is a chemical compound with the molecular formula C14H16O4 It is known for its unique structure, which includes a cyclopentanone ring and a benzoyl group substituted with a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-(methoxymethoxy)benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid-phase catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methoxyethoxy)benzoyl]cyclopentan-1-one
- 2-[2-(Ethoxymethoxy)benzoyl]cyclopentan-1-one
- 2-[2-(Methoxymethoxy)benzoyl]cyclohexan-1-one
Uniqueness
2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a benzoyl group
Properties
CAS No. |
65161-60-6 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[2-(methoxymethoxy)benzoyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O4/c1-17-9-18-13-8-3-2-5-11(13)14(16)10-6-4-7-12(10)15/h2-3,5,8,10H,4,6-7,9H2,1H3 |
InChI Key |
YFFMTLQXOXGYEV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2CCCC2=O |
Origin of Product |
United States |
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